N-(4-chlorobenzyl)-4-(difluoromethyl)-6-(4-methylphenyl)pyrimidin-2-amine
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Overview
Description
N-[(4-chlorophenyl)methyl]-4-(difluoromethyl)-6-(4-methylphenyl)pyrimidin-2-amine is a synthetic organic compound with a complex structure It features a pyrimidine ring substituted with chlorophenyl, difluoromethyl, and methylphenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(4-chlorophenyl)methyl]-4-(difluoromethyl)-6-(4-methylphenyl)pyrimidin-2-amine typically involves multi-step organic reactions. One common route starts with the preparation of the pyrimidine core, followed by the introduction of the chlorophenyl, difluoromethyl, and methylphenyl groups through various substitution reactions. Key reagents often include halogenated precursors and organometallic catalysts to facilitate these substitutions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions under controlled conditions. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis. Purification steps, such as recrystallization and chromatography, are crucial to obtaining the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
N-[(4-chlorophenyl)methyl]-4-(difluoromethyl)-6-(4-methylphenyl)pyrimidin-2-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially changing its reactivity and properties.
Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various electrophiles or nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to enhance reaction rates.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce a wide range of functional groups, such as nitro, amino, or alkyl groups.
Scientific Research Applications
N-[(4-chlorophenyl)methyl]-4-(difluoromethyl)-6-(4-methylphenyl)pyrimidin-2-amine has several applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound can be used in biochemical assays to investigate enzyme interactions and cellular pathways.
Industry: It may be used in the production of advanced materials, such as polymers or coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of N-[(4-chlorophenyl)methyl]-4-(difluoromethyl)-6-(4-methylphenyl)pyrimidin-2-amine involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The compound’s structure allows it to fit into active sites or binding pockets, altering the function of the target molecules.
Comparison with Similar Compounds
Similar Compounds
- N-[(4-chlorophenyl)methyl]-4-(trifluoromethyl)-6-(4-methylphenyl)pyrimidin-2-amine
- N-[(4-bromophenyl)methyl]-4-(difluoromethyl)-6-(4-methylphenyl)pyrimidin-2-amine
- N-[(4-chlorophenyl)methyl]-4-(difluoromethyl)-6-(4-ethylphenyl)pyrimidin-2-amine
Uniqueness
N-[(4-chlorophenyl)methyl]-4-(difluoromethyl)-6-(4-methylphenyl)pyrimidin-2-amine is unique due to the specific combination of substituents on the pyrimidine ring. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C19H16ClF2N3 |
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Molecular Weight |
359.8 g/mol |
IUPAC Name |
N-[(4-chlorophenyl)methyl]-4-(difluoromethyl)-6-(4-methylphenyl)pyrimidin-2-amine |
InChI |
InChI=1S/C19H16ClF2N3/c1-12-2-6-14(7-3-12)16-10-17(18(21)22)25-19(24-16)23-11-13-4-8-15(20)9-5-13/h2-10,18H,11H2,1H3,(H,23,24,25) |
InChI Key |
HIDWZWRHODCJSQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C2=CC(=NC(=N2)NCC3=CC=C(C=C3)Cl)C(F)F |
Origin of Product |
United States |
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